

Theoretical Insights into the Reactivity of Elaidyl Methane Sulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Elaidyl methane sulfonate*

Cat. No.: *B041934*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical or experimental studies on the reactivity of **Elaidyl Methane Sulfonate** (EMS) are not readily available in the current scientific literature. This guide provides a comprehensive overview based on the well-established principles of alkyl methanesulfonate chemistry, drawing parallels from studies on analogous short-chain and long-chain alkyl methanesulfonates. The reactivity of the methanesulfonate functional group is largely governed by the nature of the alkyl substituent, allowing for informed extrapolation to the elaidyl (trans-9-octadecenyl) moiety.

Introduction to Elaidyl Methane Sulfonate and its Reactivity

Elaidyl Methane Sulfonate ($\text{CH}_3\text{SO}_2\text{O}(\text{CH}_2)_8\text{CH}=\text{CH}(\text{CH}_2)_7\text{CH}_3$) is the ester of methanesulfonic acid and elaidyl alcohol. As an alkyl methanesulfonate, its primary chemical characteristic is its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the elaidyl carbon atom susceptible to nucleophilic attack. This reactivity is of significant interest in various fields, including organic synthesis and toxicology, due to the potential for alkylating biological macromolecules such as DNA.^{[1][2][3]}

The reactivity of alkyl methanesulfonates is predominantly dictated by the structure of the alkyl group, which influences the reaction mechanism, favoring either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. For primary alkyl

methanesulfonates like **Elaidyl Methane Sulfonate**, the SN2 mechanism is generally expected to be the major pathway. However, the long, sterically demanding elaidyl chain may introduce complexities that could influence reaction rates and favor competing elimination reactions under certain conditions.

Theoretical Framework of Reactivity

The reactivity of **Elaidyl Methane Sulfonate** can be understood through the lens of computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool for studying reaction mechanisms and predicting reactivity. Although specific DFT studies on **Elaidyl Methane Sulfonate** are absent, studies on related alkyl sulfonates provide valuable insights into the electronic structure and transition states of their reactions.^[4]

Key factors influencing the reactivity include:

- **The Nature of the Leaving Group:** The methanesulfonate anion (CH_3SO_3^-) is a weak base and therefore an excellent leaving group, which facilitates the departure of the group during nucleophilic substitution.
- **The Structure of the Alkyl Group:** The elaidyl group is a long, unsaturated primary alkyl chain. While primary alkyl substrates typically favor SN2 reactions, the steric bulk of the C18 chain may hinder the backside attack required for this mechanism, potentially slowing down the reaction rate compared to smaller primary alkyl methanesulfonates. The presence of the double bond is unlikely to directly participate in the reaction at the sulfonate center but could influence the overall conformation and accessibility of the reaction site.
- **The Nucleophile:** The strength and concentration of the nucleophile are critical. Stronger nucleophiles will favor the SN2 pathway.
- **The Solvent:** Polar aprotic solvents typically favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate of an SN1 reaction.

Quantitative Data on Alkyl Methanesulfonate Reactivity

The following table summarizes kinetic data for the hydrolysis of various alkyl methanesulfonates, which serves as a proxy for their general reactivity towards nucleophiles. Note the absence of data for **Elaidyl Methane Sulfonate**.

Alkyl Methanesulfonate	Reaction Condition	Rate Constant (k)	Reference
Methyl Methanesulfonate	Hydrolysis at 70°C	Data not specified	[5]
Ethyl Methanesulfonate	Hydrolysis at 70°C	Data not specified	[5]
Isopropyl Methanesulfonate	Hydrolysis at 70°C	Data not specified	[5]
2-Adamantyl Mesylate	Hydrolysis in water at 25°C	Estimated $3.1(5) \times 10^{-4} \text{ s}^{-1}$ (for tosylate)	[6]
Propan-2-yl Mesylate	Hydrolysis in water	Relative rate data available	[6]
Cyclohexyl Mesylate	Hydrolysis in water	Relative rate data available	[6]

It is important to note that the rate of reaction for **Elaidyl Methane Sulfonate** is expected to be slower than that of smaller primary alkyl methanesulfonates due to increased steric hindrance.

Experimental Protocols for Studying Reactivity

Detailed experimental protocols for assessing the reactivity of alkyl methanesulfonates typically involve kinetic studies, such as monitoring the rate of hydrolysis or the rate of reaction with a specific nucleophile.

General Protocol for Hydrolysis Kinetics

- **Preparation of the Alkyl Methanesulfonate Solution:** A stock solution of the alkyl methanesulfonate is prepared in a suitable solvent (e.g., acetone, acetonitrile) to a known concentration.

- **Reaction Initiation:** A specific volume of the stock solution is added to a buffered aqueous solution at a constant temperature in a reaction vessel. The final concentration of the alkyl methanesulfonate is typically in the micromolar to millimolar range.
- **Sampling:** Aliquots of the reaction mixture are withdrawn at regular time intervals.
- **Quenching:** The reaction in the aliquot is quenched, for example, by rapid cooling or by the addition of a reagent that consumes the remaining alkyl methanesulfonate.
- **Analysis:** The concentration of the remaining alkyl methanesulfonate or the appearance of the product is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^[7]
- **Data Analysis:** The rate constant (k) is determined by plotting the natural logarithm of the concentration of the alkyl methanesulfonate versus time, which should yield a straight line for a first-order reaction.

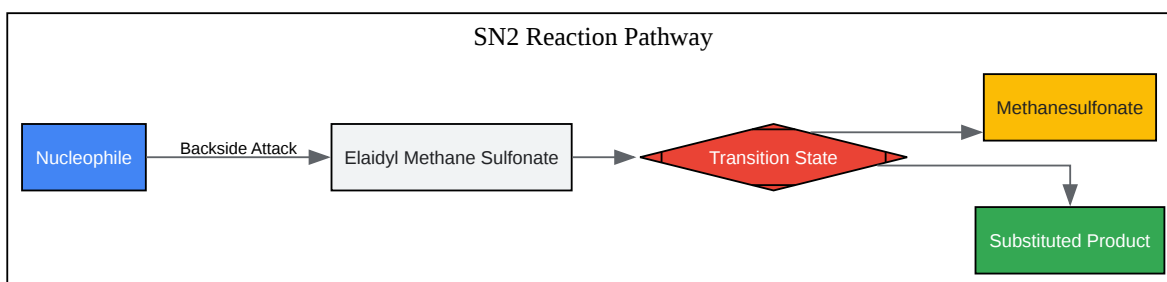
Protocol for Genotoxicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is a consequence of its DNA alkylating ability.^[1]

- **Bacterial Strains:** Specific strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry mutations in the genes involved in histidine synthesis.
- **Exposure:** The tester strains are exposed to various concentrations of the alkyl methanesulfonate, both with and without a metabolic activation system (S9 mix from rat liver).
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant,

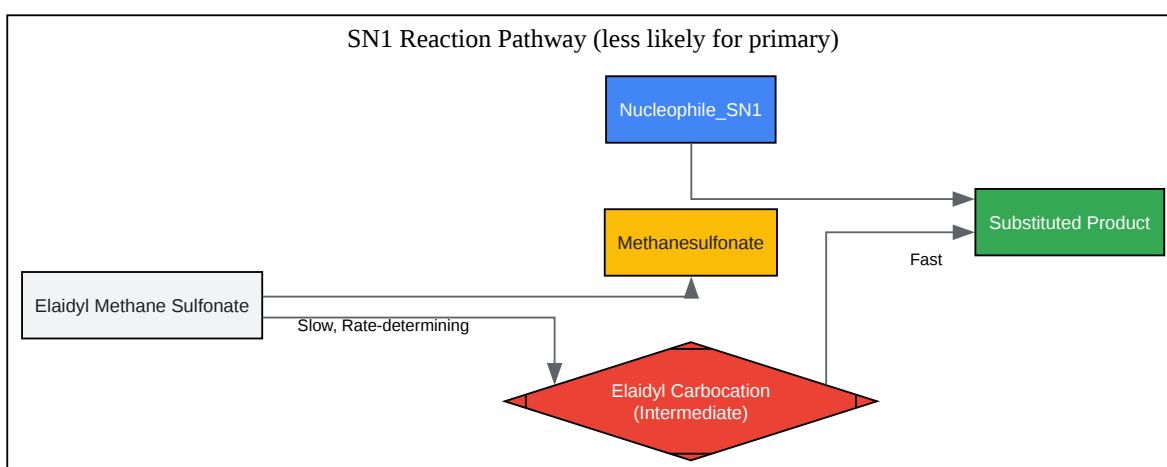
dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Visualizing Reaction Mechanisms and Influences Signaling Pathways and Experimental Workflows



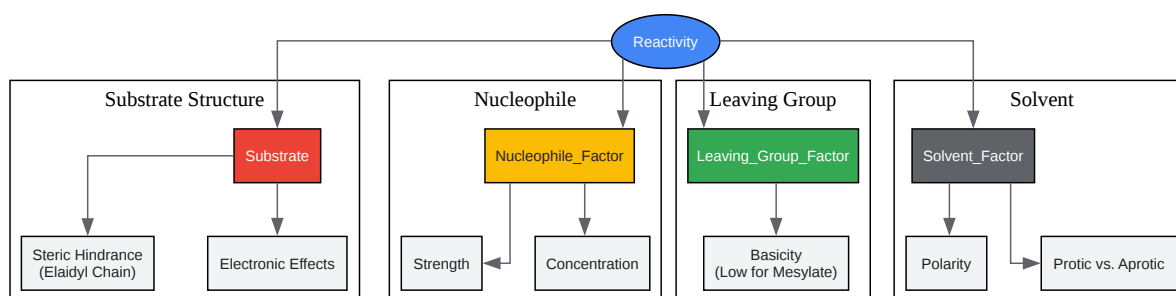
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Caption: Bimolecular Nucleophilic Substitution (SN2) Pathway.



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Caption: Unimolecular Nucleophilic Substitution (SN1) Pathway.



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Caption: Factors Influencing Reactivity of Alkyl Methanesulfonates.

Conclusion

While specific theoretical studies on **Elaidyl Methane Sulfonate** are currently lacking, a robust understanding of its reactivity can be derived from the extensive literature on other alkyl methanesulfonates. The primary mode of reactivity for **Elaidyl Methane Sulfonate** is expected to be as an alkylating agent, likely proceeding through an SN2 mechanism. The long elaidyl chain is predicted to introduce significant steric hindrance, leading to a slower reaction rate compared to smaller primary alkyl methanesulfonates. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to approach the study and handling of **Elaidyl Methane Sulfonate** and other long-chain alkyl sulfonate esters. Further dedicated computational and experimental studies on this specific molecule are warranted to fully elucidate its reactivity profile.

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